molecular formula C8H4ClF3O B1294347 3-(Trifluoromethyl)benzoyl chloride CAS No. 2251-65-2

3-(Trifluoromethyl)benzoyl chloride

Cat. No.: B1294347
CAS No.: 2251-65-2
M. Wt: 208.56 g/mol
InChI Key: RUJYJCANMOTJMO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-(Trifluoromethyl)benzoyl chloride is an organic compound used as an intermediate in the synthesis of various chemical entities . The specific targets of this compound can vary depending on the final product it is used to synthesize.

Mode of Action

The mode of action of this compound is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can participate in a variety of chemical reactions, including nucleophilic acyl substitution . This allows this compound to interact with various targets, leading to the formation of new compounds.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final product it is used to synthesize. For instance, it has been used in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines . The downstream effects of these pathways would be determined by the biological activity of the final synthesized product.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react with water, producing toxic gases . Therefore, it should be stored in a cool, dry place away from moisture . Additionally, it should be kept away from open flames and hot surfaces due to its combustibility .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    3-(Trifluoromethyl)benzoic acid: Formed from hydrolysis.

Comparison with Similar Compounds

Comparison: 3-(Trifluoromethyl)benzoyl chloride is unique due to the position of the trifluoromethyl group on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. Compared to its isomers, it offers distinct advantages in terms of selectivity and yield in various synthetic applications .

Properties

IUPAC Name

3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJYJCANMOTJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062294
Record name Benzoyl chloride, 3-(trifluoromethyl)-
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Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2251-65-2
Record name 3-(Trifluoromethyl)benzoyl chloride
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Record name 3-(Trifluoromethyl)benzoyl chloride
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Record name 3-(Trifluoromethyl)benzoyl chloride
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Record name Benzoyl chloride, 3-(trifluoromethyl)-
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Record name Benzoyl chloride, 3-(trifluoromethyl)-
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Record name α,α,α-trifluoro-m-toluoyl chloride
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Record name 3-(Trifluoromethyl)benzoyl chloride
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Synthesis routes and methods I

Procedure details

Reaction of 3-trifluoromethylbenzoic acid with thionyl chloride affords 3-trifluoromethylbenzoyl chloride, which, on reaction with diethylamine, affords 3-trifluoromethyl-N,N-diethylbenzamide. Following a procedure similar to that described in Example 22A, reaction of the latter with s-butyl lithium and reaction of the resulting lithium salt with sulfur dioxide followed by sodium hydroxylaminesulfonate affords 3-trifluoromethyl-2-aminosulfonyl-N,N-diethylbenzamide, which, on heating in glacial acetic acid, affords 7-trifluoromethyl saccharin.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-(Trifluoromethyl)benzoyl chloride in the synthesis of benzopyranylflavonoids, and what makes the resulting compound significant?

A1: In this study, this compound acts as a crucial building block in the synthesis of a specific benzopyranylflavonoid. Researchers employed a two-step process: Baker-Venkataraman rearrangement followed by cyclization. They reacted 1-(7-hydroxy-5-methoxy-2,2-dimethylchromanan-8-yl) ethanone with this compound to produce the desired benzopyranylflavonoid derivative (compound 3c in the study) [].

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